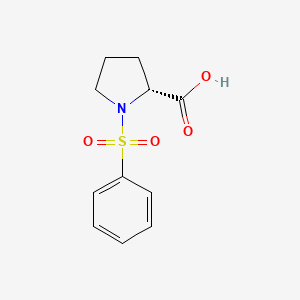
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine carboxylic acids and their derivatives has been a subject of research . A positively charged derivatization reagent, i.e., (S)-pyrrolidine-2-carboxylic acid N - (N '-methylpyridine-2-yl)amide (PCP2-Me), was synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid is involved in palladium(II)-catalyzed reactions for the carboxylation of ortho-C-H bonds in anilides, leading to N-acyl anthranilic acids. This method provides a novel and efficient strategy for assembling biologically and pharmaceutically significant molecules, such as benzoxazinones and quinazolinones, from simple anilides without the need for installing and removing external directing groups (Giri, Lam, & Yu, 2010).
Catalysis and Polymerization
Research has demonstrated the use of palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands in the polymerization of ethylene to linear polyethylene, showcasing minor levels of branching and the potential for producing high-molecular-weight polymers (Vela, Lief, Shen, & Jordan, 2007).
Inorganic and Organometallic Chemistry
The compound has been utilized in transfer hydrogenation reactions in water with glycerol as a hydrogen donor. This process, which is pH independent, represents a significant advancement in the field of catalytic transfer hydrogenation, demonstrating the efficiency of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid in facilitating such reactions (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Material Science
In materials science, derivatives of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid have been studied for their potential in corrosion inhibition for mild steel in acidic mediums. These studies are crucial for understanding how organic molecules can protect metal surfaces from corrosion, highlighting the versatility and applicability of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid in practical applications (El Hajjaji et al., 2018).
Bioorganic Chemistry
In bioorganic chemistry, compounds derived from (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid have been explored for their binding affinity and selectivity against recombinant human carbonic anhydrases, showing potential for the development of inhibitors with high selectivity for particular isozymes (Balandis et al., 2020).
Mécanisme D'action
Orientations Futures
The future directions for research on “(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid” could include further investigation into its synthesis, properties, and potential applications. Given the importance of pyrrolidine derivatives in medicinal chemistry, this compound could have potential uses in drug development .
Propriétés
IUPAC Name |
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSWZYFYLXTMLJ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


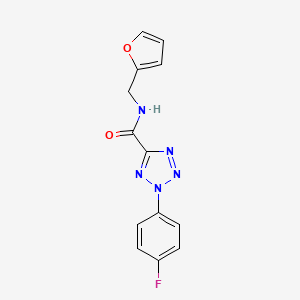
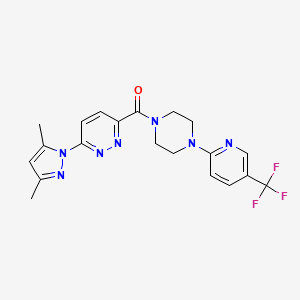
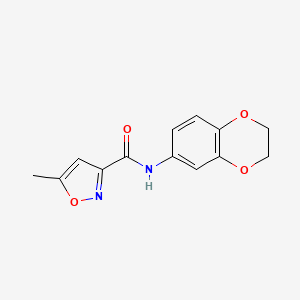
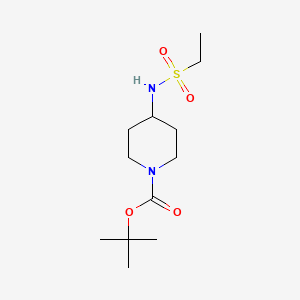
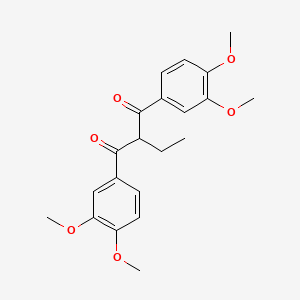
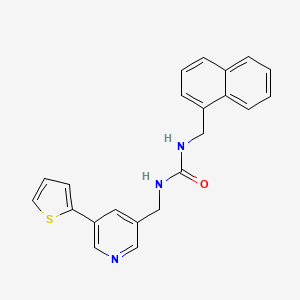
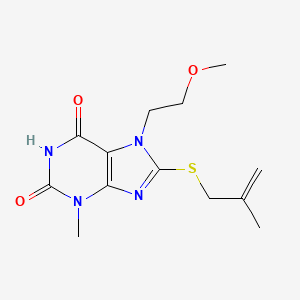
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)
![({5-[(Diethylamino)sulfonyl]naphthyl}sulfonyl)diethylamine](/img/structure/B2833527.png)
![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)

